molecular formula C18H16N4O2 B11142355 N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11142355
M. Wt: 320.3 g/mol
InChI Key: WDGONOGWBLLRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Formation of the Benzotriazinone Ring: The benzotriazinone ring can be synthesized by the reaction of appropriate aniline derivatives with nitrous acid, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the indene moiety with the benzotriazinone ring through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indene or benzotriazinone rings are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, “this compound” may be explored as a potential therapeutic agent. Its unique structure could provide a basis for the development of new drugs with specific mechanisms of action.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be leveraged to enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects can be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of the indene and benzotriazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C18H16N4O2/c23-17(19-14-9-12-5-1-2-6-13(12)10-14)11-22-18(24)15-7-3-4-8-16(15)20-21-22/h1-8,14H,9-11H2,(H,19,23)

InChI Key

WDGONOGWBLLRJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.